Tiametonium

Description

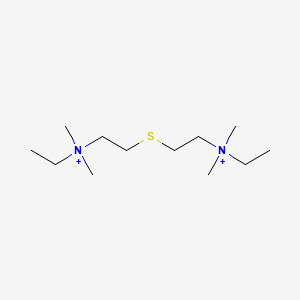

Tiametonium Iodide (CAS 10433-71-3, molecular formula: C₁₂H₃₀I₂N₂S) is a quaternary ammonium compound classified as a cholinergic agent . It acts as a ganglionic blocker, inhibiting nicotinic acetylcholine receptors at autonomic ganglia, which contributes to its antihypertensive effects by reducing sympathetic tone . Structurally, it features a sulfur atom within its ammonium core, distinguishing it from other classical ganglionic blockers like hexamethonium or pentamethonium. Its iodine substituents enhance molecular stability and influence pharmacokinetic properties such as solubility and tissue distribution .

Properties

CAS No. |

742645-79-0 |

|---|---|

Molecular Formula |

C12H30N2S+2 |

Molecular Weight |

234.45 g/mol |

IUPAC Name |

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium |

InChI |

InChI=1S/C12H30N2S/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2/h7-12H2,1-6H3/q+2 |

InChI Key |

DNGWFBRFKCEWOW-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(C)CCSCC[N+](C)(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

- Iodine vs.

- Sulfur Inclusion : The sulfur atom in this compound may enhance metabolic stability or influence tissue penetration compared to purely hydrocarbon-based analogs .

Pharmacological and Clinical Comparisons

Efficacy and Selectivity

- This compound Iodide: Demonstrates prolonged duration of action due to iodine’s slower dissociation from receptors. It shows selectivity for autonomic ganglia over neuromuscular junctions, reducing muscle weakness side effects .

- Pentamethonium Bromide : Shorter chain length reduces potency compared to this compound, limiting its clinical utility .

Adverse Effects

Research Findings and Trends

Comparative pharmacokinetic analyses highlight its slower elimination half-life (t₁/₂ = 6–8 hours) versus hexamethonium (t₁/₂ = 2–3 hours), attributed to iodine’s steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.